molecular formula C24H16N2O2S B3203134 (2E,4E)-4-methyl-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-phenylpenta-2,4-dienenitrile CAS No. 1021228-30-7

(2E,4E)-4-methyl-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-phenylpenta-2,4-dienenitrile

Cat. No.: B3203134
CAS No.: 1021228-30-7
M. Wt: 396.5 g/mol
InChI Key: PLXGTHCBWDSHHR-XZUNHOGQSA-N
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Description

(2E,4E)-4-methyl-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-phenylpenta-2,4-dienenitrile is a useful research compound. Its molecular formula is C24H16N2O2S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2E,4E)-4-methyl-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O2S/c1-16(11-17-7-3-2-4-8-17)12-19(14-25)23-26-21(15-29-23)20-13-18-9-5-6-10-22(18)28-24(20)27/h2-13,15H,1H3/b16-11+,19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXGTHCBWDSHHR-XZUNHOGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E,4E)-4-methyl-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-phenylpenta-2,4-dienenitrile is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a chromenone moiety, and a pentadienitrile chain. Its molecular formula is C20H18N2O2SC_{20}H_{18}N_2O_2S, and it exhibits various functional groups that contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing thiazole and chromenone structures exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3cHCT-1161.184
3eHCT-1169.379

In vitro assays demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, the presence of the thiazole and chromenone moieties is believed to enhance the cytotoxic effects against cancer cells by targeting specific signaling pathways.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been widely documented. In studies involving related compounds, moderate to good antimicrobial activity has been observed against various bacterial strains. For instance:

CompoundBacteria TestedActivity Level
5aStaphylococcus aureusModerate
5bEscherichia coliGood

These findings suggest that the structural characteristics of this compound may confer similar antimicrobial properties.

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial growth.
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Cell Signaling : The interaction with specific receptors or pathways may alter cellular responses, enhancing therapeutic efficacy.

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Case Study on Anticancer Effects : A study evaluated the effects of a related thiazole-chromenone compound on colorectal cancer cells. The results indicated significant reductions in cell viability at concentrations as low as 5 µM.
  • Case Study on Antimicrobial Effects : Another study tested a series of thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications in the side chains significantly influenced their antibacterial potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E,4E)-4-methyl-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-phenylpenta-2,4-dienenitrile
Reactant of Route 2
(2E,4E)-4-methyl-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-5-phenylpenta-2,4-dienenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.